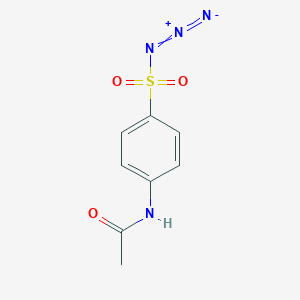

4-Acetamidobenzenesulfonyl azide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-azidosulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3S/c1-6(13)10-7-2-4-8(5-3-7)16(14,15)12-11-9/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMHWRHEGDRTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408598 | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-14-7 | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2158-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Acetamidobenzenesulfonyl Azide

Disclaimer: 4-Acetamidobenzenesulfonyl azide (B81097) is a potentially explosive and hazardous chemical. Its synthesis should only be attempted by trained professionals in a well-equipped laboratory with strict adherence to all safety protocols. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and is not a substitute for a thorough risk assessment and established safety procedures.

Introduction

4-Acetamidobenzenesulfonyl azide, also known as p-acetamidobenzenesulfonyl azide (p-ABSA), is a versatile reagent in organic synthesis. It is primarily used as a diazo transfer agent to introduce a diazo group to active methylene (B1212753) compounds.[1][2] This functionality is a key step in the synthesis of various biologically active molecules, including peptides and drugs.[3] The reagent is considered relatively safe compared to other azides and is effective for synthesizing a variety of diazo compounds with good yields.[2]

This technical guide provides an overview of the synthesis of this compound, focusing on the underlying chemical principles, experimental considerations, and critical safety measures.

Synthesis Pathway

The most common method for synthesizing this compound involves the reaction of p-acetamidobenzenesulfonyl chloride with an azide salt, typically sodium azide.[4][5] This is a nucleophilic substitution reaction where the azide ion displaces the chloride ion on the sulfonyl group.

A general reaction scheme is as follows:

p-Acetamidobenzenesulfonyl chloride + Sodium Azide → p-Acetamidobenzenesulfonyl azide + Sodium Chloride

While the synthesis of aryl azides can also be achieved through the diazotization of aromatic amines, the direct substitution method from the corresponding sulfonyl chloride is a more common and direct route for this specific compound.[6]

Experimental Protocol Overview

Detailed experimental procedures can be found in the literature, such as in Organic Syntheses.[5] The following is a generalized summary of a typical laboratory-scale synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Key Properties |

| p-Acetamidobenzenesulfonyl chloride | 233.67 | Moisture-sensitive solid |

| Sodium Azide (NaN₃) | 65.01 | Highly toxic and potentially explosive.[7] |

| Acetone (B3395972) | 58.08 | Flammable solvent |

| Water | 18.02 | --- |

| Toluene | 92.14 | Flammable solvent, used for recrystallization |

Generalized Procedure:

-

Reaction Setup: p-Acetamidobenzenesulfonyl chloride is dissolved in a suitable organic solvent, such as acetone or methylene chloride, in a flask equipped with a stirrer.[4][5]

-

Addition of Sodium Azide: A solution of sodium azide in water is added to the stirred solution of the sulfonyl chloride.[4][5] This step is often performed at a controlled temperature, sometimes with initial cooling in an ice bath.[4]

-

Reaction: The mixture is stirred for several hours to allow the reaction to go to completion.[4][5]

-

Workup and Isolation: The product is typically isolated by pouring the reaction mixture into water, which causes the organic azide to precipitate.[5] The solid is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene.[4][5] It is crucial to keep the temperature of the recrystallization solution below 80°C.[4][5]

Key Experimental Parameters:

| Parameter | Typical Value/Condition | Importance |

| Reaction Solvent | Acetone or Methylene Chloride[4][5] | Solubilizes the starting material. |

| Molar Ratio (NaN₃:Sulfonyl Chloride) | ~1.1 to 1.2 : 1[4][5] | A slight excess of sodium azide ensures complete reaction. |

| Reaction Temperature | Room temperature, sometimes with initial cooling[4] | Controls the reaction rate and minimizes side reactions. |

| Recrystallization Temperature | Below 80°C[4][5] | Prevents thermal decomposition of the azide product. |

Safety Considerations: A Critical Overview

Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, and may decompose explosively.[8][9] Therefore, stringent safety precautions are mandatory.

Hazard Identification:

-

Explosion Hazard: Organic azides can decompose violently with the input of external energy.[9] Sodium azide itself is highly toxic and can form explosive heavy metal azides if it comes into contact with metals like copper or lead.[7][10]

-

Toxicity: The azide ion has a toxicity similar to that of cyanide.[9][10]

-

Chemical Incompatibility: Sodium azide reacts violently with several common laboratory chemicals, including acids (forming highly toxic and explosive hydrazoic acid), and halogenated solvents like dichloromethane (B109758) and chloroform, which can form explosively unstable di- and tri-azidomethane.[8][9][10]

Essential Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Engineering Controls: All work with azides must be conducted in a chemical fume hood.[7] A blast shield should be used, especially when working on a larger scale.[13]

-

Handling Precautions:

-

Storage: Store organic azides in a cool, dark place, preferably below room temperature.[9][10]

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[8][9] Never mix azide waste with acidic waste.[8][9] Consult your institution's environmental health and safety guidelines for proper disposal procedures.

Visualization of the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis and the critical safety considerations.

Caption: A flowchart of the synthesis of this compound.

Caption: Key safety precautions for handling azides.

References

- 1. Page loading... [guidechem.com]

- 2. p-ABSA - Enamine [enamine.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. ucd.ie [ucd.ie]

- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Structure and Hydrogen Bonding of 4-Acetamidobenzenesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonyl azide (B81097) (4-ABSA) is a versatile organic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block in the synthesis of various pharmaceutical agents and its application in "click chemistry" for bioconjugation and polymer development underscore the importance of a thorough understanding of its structural and chemical properties.[1] This technical guide provides a comprehensive overview of the molecular structure and hydrogen bonding characteristics of 4-ABSA, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Molecular Structure

Under ambient conditions, 4-acetamidobenzenesulfonyl azide crystallizes in a monoclinic system with the P2₁ space group.[2][3] The fundamental crystallographic parameters, as determined by X-ray diffraction, are summarized in the table below. The molecular structure is characterized by a central benzene (B151609) ring substituted with an acetamido group and a sulfonyl azide group at the para positions.

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 8.0529 Å |

| b | 22.988 Å |

| c | 8.3123 Å |

| β | 93.534° |

| (Data sourced from high-pressure studies combining Raman scattering, IR absorption, and synchrotron X-ray diffraction measurements)[2][3] |

The azide group in 4-ABSA is noted to be bent, a feature that is crucial for its electronic orbital hybridization and has implications for its reactivity, particularly in processes like nitrogen polymerization under high pressure.[2]

Caption: Molecular Structure of this compound.

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding plays a critical role in the solid-state structure of 4-ABSA. The presence of both a hydrogen bond donor (the amide N-H) and multiple acceptors (the sulfonyl and amide oxygens, and the azide nitrogens) facilitates the formation of an extended hydrogen-bonding network. This network allows molecules to pair up, leading to the formation of π-stacked dimers.[2][3] This cooperative interplay of hydrogen bonds and π-stacking interactions is a key area of investigation, particularly in understanding the material's behavior under compression.[2]

High-pressure studies have revealed that the hydrogen bonds are dynamic and can be affected by external pressure, leading to phase transitions.[3][4] For instance, a phase transition observed at 4.2 GPa is suggested to be induced by the rearrangement of the azide group and the hydrogen bonds.[3][4]

Caption: Intermolecular interactions in 4-ABSA.

Spectroscopic Characterization

The structure of 4-ABSA has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (in CDCl₃) [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.25 | s | 1H | -NH- |

| 7.78 | d | 2H | Aromatic C-H |

| 7.79 | brs | 1H | -C(O)CH₃ |

| 7.89 | d | 2H | Aromatic C-H |

¹³C NMR Spectral Data (in CDCl₃) [5]

| Chemical Shift (δ) ppm | Assignment |

| 24.7 | -CH₃ |

| 119.6 | Aromatic C-H |

| 129.0 | Aromatic C-H |

| 129.6 | Aromatic C-S |

| 132.7 | Aromatic C-N |

| 143.9 | Aromatic C |

| 168.9 | -C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in 4-ABSA. The characteristic vibrational frequencies confirm the presence of the acetamido, sulfonyl, and azide moieties.

Key IR Absorption Bands (KBr pellet) [5]

| Wavenumber (cm⁻¹) | Assignment |

| 3303, 3264 | N-H stretching |

| 2130, 2120 | N₃ asymmetric stretching |

| 1676 | C=O stretching (Amide I) |

| 1585, 1534 | N-H bending (Amide II) |

| 1365, 1165 | SO₂ asymmetric and symmetric stretching |

Experimental Protocols

Synthesis of this compound

A common and practical laboratory method for the synthesis of this compound involves the nucleophilic substitution of 4-acetamidobenzenesulfonyl chloride with sodium azide.[6]

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Sodium azide (NaN₃)

-

Water

Procedure:

-

Dissolve 4-acetamidobenzenesulfonyl chloride in acetone and cool the solution to 0 °C.[6]

-

Prepare a chilled aqueous solution of sodium azide.[6]

-

Add the sodium azide solution dropwise to the cooled solution of 4-acetamidobenzenesulfonyl chloride with continuous stirring.[6]

-

Maintain the reaction temperature at 0 °C and continue stirring for approximately 60 minutes.[6]

-

After the reaction is complete, pour the mixture into an ice/water slurry to precipitate the product.[6]

-

Collect the white solid product by filtration, wash with cold water, and dry under vacuum.[2]

Caption: Synthesis workflow for 4-ABSA.

High-Pressure Structural Analysis

The structural behavior of 4-ABSA under high pressure can be investigated using a combination of in-situ Raman scattering, IR absorption, and synchrotron angle-dispersive X-ray diffraction (ADXRD) measurements in a diamond anvil cell.[4]

Methodology:

-

Sample Loading: A single crystal of 4-ABSA is loaded into a diamond anvil cell. A ruby chip is included as a pressure calibrant. A pressure-transmitting medium (e.g., silicone oil) is used to ensure hydrostatic conditions.

-

Raman and IR Spectroscopy: Raman and IR spectra are collected at increasing pressure intervals. Changes in the vibrational modes of the acetamido, sulfonyl, and azide groups are monitored to detect phase transitions and changes in intermolecular interactions.[4]

-

Synchrotron ADXRD: Angle-dispersive X-ray diffraction patterns are collected at various pressures using a synchrotron source. The diffraction data is used to determine the crystal structure, unit cell parameters, and volume changes as a function of pressure, providing direct evidence of structural phase transitions.[4]

Conclusion

This compound possesses a well-defined crystalline structure governed by a network of hydrogen bonds and π-stacking interactions. This guide has consolidated the key structural and spectroscopic data available for this important compound. The provided experimental protocols offer a foundation for its synthesis and further investigation into its material properties. A comprehensive understanding of its solid-state behavior, particularly under varying conditions such as high pressure, is crucial for its continued application in the development of novel pharmaceuticals and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2158-14-7 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High-Pressure Studies of this compound: Combined Raman Scattering, IR Absorption, and Synchrotron X-ray Diffraction Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4-Acetamidobenzenesulfonyl Azide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA). A thorough understanding of this reagent's properties is critical for ensuring laboratory safety and maintaining its chemical integrity for reliable results in research and development.

Core Stability and Physical Properties

4-Acetamidobenzenesulfonyl azide is a colorless crystalline solid that is insoluble in water.[1][2] It is recognized for its high thermal stability compared to other diazo transfer reagents, yet it is also explosive and sensitive to certain conditions.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the physical properties and thermal stability of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄O₃S | [1] |

| Molecular Weight | 240.24 g/mol | [1] |

| Appearance | Colorless crystalline solid / Beige solid | [1][4] |

| Melting Point | 107 - 111 °C | [1][4][5][6] |

| Initiation of Decomposition | 100 °C (from Accelerating Rate Calorimetry) | [3] |

| Enthalpy of Decomposition (ΔHD) | Average of -201 kJ mol⁻¹ for sulfonyl azides | [3] |

| Solubility | Insoluble in water | [1][2] |

Thermal Stability and Decomposition

This compound is considered a relatively safe diazo transfer reagent, but it is an energetic material that will decompose exothermically.[3] High-quality thermal data from Accelerating Rate Calorimetry (ARC) experiments show the initiation of decomposition to be around 100 °C.[3] During thermal decomposition or combustion, it can generate irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[7]

The compound's explosiveness necessitates careful handling to avoid sources of ignition, friction, and impact.[1] While considered "safer" than alternatives like mesyl azide or tosyl azide, it is still a hazardous substance that demands respect and proper safety protocols.[3]

Recommended Storage and Handling Protocols

To ensure the stability and safety of this compound, the following storage and handling procedures are recommended based on material safety data sheets.

Storage Conditions:

-

Temperature: Store in a cool place.[5][8] For long-term storage, a temperature of -20°C is recommended for the powder form, which can be stable for up to 3 years.[9]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7][8]

-

Atmosphere: Store under an inert gas, as the compound can be hygroscopic.[8]

-

Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents and flammable materials.[1][4][7] Keep away from sources of ignition.[7]

Handling Procedures:

-

Ventilation: Use only in a well-ventilated area or outdoors.[4][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[1][4]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[5][7] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[7]

-

Spill Management: In case of a spill, remove all sources of ignition.[7] Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[7] Do not let the product enter drains.[7][8]

Experimental Protocols for Stability Assessment

The thermal stability of energetic materials like this compound is commonly evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3]

Differential Scanning Calorimetry (DSC)

Methodology: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The sample is placed in a small crucible and heated at a constant rate. An exothermic event, such as decomposition, is observed as a peak in the heat flow signal. The onset temperature of this peak indicates the temperature at which decomposition begins, and the area under the peak can be used to calculate the enthalpy of decomposition (ΔHD).[3]

Thermogravimetric Analysis (TGA)

Methodology: TGA measures the change in mass of a sample as a function of temperature or time. The sample is placed in a pan and heated in a controlled atmosphere. A sharp loss of mass indicates decomposition, where volatile products are released. For this compound, TGA would show a significant mass loss corresponding to the release of N₂ gas upon decomposition.[3]

Factors Influencing Stability

The stability of this compound is influenced by several external factors. The following diagram illustrates the logical relationships between these factors and the necessary control measures to maintain stability and ensure safety.

Caption: Factors affecting the stability of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2158-14-7 [chemicalbook.com]

- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 4-アセトアミドベンゼンスルホニルアジド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to the Solubility of 4-Acetamidobenzenesulfonyl Azide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-acetamidobenzenesulfonyl azide (B81097), a key reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the known qualitative and quantitative information and furnishes a detailed experimental protocol for researchers to determine solubility in specific organic solvents.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical parameter in chemical synthesis, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This property is influenced by several factors, including:

-

"Like Dissolves Like" Principle: Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Solvent-Solute Interactions: The strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solvent and solute molecules plays a crucial role.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute affects its solubility.

4-Acetamidobenzenesulfonyl azide possesses both polar (acetamide and sulfonyl azide groups) and non-polar (benzene ring) moieties, leading to a varied solubility profile in different organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in various organic solvents. It is important to note that quantitative data is scarce in the literature.

| Solvent | Chemical Formula | Polarity | Quantitative Solubility | Qualitative Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 2 mg/mL | Soluble | [1] |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Soluble | |

| Methanol | CH₃OH | Polar Protic | Data not available | Soluble | [2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data not available | Soluble | |

| Toluene | C₇H₈ | Non-polar | Data not available | Sparingly Soluble | |

| Water | H₂O | Polar Protic | Data not available | Insoluble | [1][3] |

Note: The temperature at which the solubility was determined is not specified in the available sources.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the azide.

-

Once all the solvent has evaporated, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Spectroscopic or Chromatographic Analysis (more common):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for experimentally determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is a result of a balance between its molecular properties and the properties of the solvent. The following diagram illustrates this relationship.

Caption: Factors influencing the solubility of the azide.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental protocol is a general guideline and should be adapted and validated for specific laboratory conditions and analytical instrumentation. Safety precautions appropriate for handling sulfonyl azides and organic solvents must be followed at all times.

References

A Comprehensive Technical Guide on the Melting Point of 4-Acetamidobenzenesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 4-acetamidobenzenesulfonyl azide (B81097), a crucial reagent in organic synthesis, particularly in the field of click chemistry and as a diazo transfer agent. This document outlines its physical properties, provides detailed experimental protocols for its synthesis and characterization, and presents the relevant data in a structured format for ease of reference.

Introduction to 4-Acetamidobenzenesulfonyl Azide

This compound, also known as p-acetamidobenzenesulfonyl azide (p-ABSA), is a white to pale cream crystalline solid. It is a key building block in organic chemistry, valued for its ability to introduce the azide functional group into various molecules.[1] Its applications are diverse, ranging from the synthesis of organoazides to its use as a reagent in the preparation of monosaccharide-derived alcohols and in rhodium-catalyzed carbene cyclization reactions.[1][2] The purity of this compound is critical for its successful application in synthesis, and its melting point is a primary indicator of that purity.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized below:

| Property | Value |

| Molecular Formula | C₈H₈N₄O₃S |

| Molecular Weight | 240.24 g/mol [3] |

| CAS Number | 2158-14-7[3] |

| Appearance | White to pale cream or pale purple crystals or powder[4][5] |

| Solubility | Soluble in Methanol[6], Insoluble in water[2] |

Melting Point Data

The melting point of this compound has been reported by various chemical suppliers and in peer-reviewed literature. The data is compiled in the table below, showcasing a generally consistent range. Variations in the reported ranges can be attributed to differences in the purity of the substance and the methodology used for determination.

| Source | Reported Melting Point (°C) | Purity/Assay |

| Sigma-Aldrich | 107-111 °C (lit.)[1][7][8] | 97% |

| Tokyo Chemical Industry (TCI) | 110.0 to 114.0 °C[6] | >98.0% (HPLC) |

| Tokyo Chemical Industry (TCI) | 112 °C (reference) | >98.0%(HPLC) |

| Thermo Scientific Chemicals | 105.0-114.0 °C[4][5] | ≥96.0% (HPLC) |

| Organic Syntheses | 113-115 °C[9] | Not specified, but product of detailed synthesis |

Experimental Protocols

A reliable experimental protocol for the synthesis and purification of this compound is crucial for obtaining a product with a sharp and accurate melting point. The following procedure is adapted from a well-established method published in Organic Syntheses.[9]

4.1. Synthesis of this compound

Materials:

-

p-Acetamidobenzenesulfonyl chloride (0.50 mol, 117.0 g)

-

Sodium azide (0.60 mol, 39.0 g)

-

Acetone (B3395972) (1 L)

-

Water (300 mL for reaction, 4.5 L for precipitation)

-

Toluene (B28343) (for recrystallization, approx. 6 L)

Procedure:

-

A 2-L Erlenmeyer flask is equipped with a magnetic stirrer and charged with p-acetamidobenzenesulfonyl chloride (117.0 g) and acetone (1 L).

-

A solution of sodium azide (39.0 g) in water (300 mL) is added to the stirring suspension.

-

The resulting mixture is stirred for 12 hours at room temperature.

-

The reaction mixture is then divided into three equal portions and each is poured into a 2-L beaker containing 1.5 L of water, under stirring, to precipitate the product.

-

After stirring for 1 hour, the white precipitate is collected by filtration.

-

The crude product is dried in a desiccator over sodium hydroxide (B78521) for 24 hours.

-

Recrystallization is performed in four portions from toluene (1.5 L per portion), ensuring the temperature is maintained below 80°C to prevent partial decomposition of the azide.[9]

-

The purified this compound is obtained as white crystals.

4.2. Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., capillary tube melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed to powder the crystals)

Procedure:

-

Ensure the crystalline this compound sample is completely dry.

-

If necessary, finely powder a small amount of the sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 10-15°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The observed melting point range for the synthesized product is typically 113-115°C.[9]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of this compound, culminating in the melting point determination.

References

- 1. 4-乙酰氨基苯磺酰叠氮 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound | 2158-14-7 [chemicalbook.com]

- 3. This compound | C8H8N4O3S | CID 5129185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 2158-14-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. This compound 97 2158-14-7 [sigmaaldrich.com]

- 8. This compound 97 2158-14-7 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

molecular weight of 4-Acetamidobenzenesulfonyl azide

An In-depth Technical Guide to 4-Acetamidobenzenesulfonyl Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetamidobenzenesulfonyl azide (p-ABSA), a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical and physical properties, applications, safety information, and a representative experimental protocol.

Core Data Presentation

This compound is a key intermediate and reagent used in a variety of chemical transformations, particularly in the introduction of the azide functional group and in diazo transfer reactions.[1][2] Its properties are summarized below.

| Property | Value | References |

| Molecular Weight | 240.24 g/mol | [3][4][5] |

| Molecular Formula | C₈H₈N₄O₃S | [3][6][5][7] |

| CAS Number | 2158-14-7 | [3][5][7] |

| Appearance | Beige solid | [7] |

| Melting Point | 107-111 °C | [3][8] |

| Solubility | Insoluble in water; Soluble in DMSO | [3][4][5] |

| Primary Applications | Diazo transfer agent, Click chemistry reagent, Synthesis of pharmaceuticals | [1][2][9] |

Key Applications in Research and Development

This compound is a valuable tool in organic synthesis with several important applications:

-

Diazo Transfer Reactions: It is widely used to introduce a diazo group to active methylene (B1212753) compounds.[2] The resulting α-diazoketones are crucial intermediates for various synthetic transformations, including Wolff rearrangements and cyclopropanations.[2]

-

Click Chemistry: As an azide-containing compound, it is a key participant in click chemistry reactions, which are prized for their efficiency and biocompatibility in creating new molecules.[1][9]

-

Synthesis of Bioactive Molecules: This reagent is employed in the synthesis of complex molecules, including potential antitumor agents and non-peptidic NK3 receptor antagonists.[5] It serves as a building block in the development of novel pharmaceutical agents.[1][9]

-

Hydroazidation Catalyst: It can act as a catalyst for the preparation of organoazides.[3][5]

Experimental Protocol: Diazo Transfer Reaction

The following is a representative protocol for a diazo transfer reaction using this compound to synthesize an α-diazocarbonyl intermediate. This type of reaction is fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Objective: To synthesize an α-diazocarbonyl compound from a β-keto ester using this compound.

Materials:

-

β-keto ester (e.g., Ethyl 2-oxocyclopentanecarboxylate)

-

This compound (p-ABSA)

-

Triethylamine (B128534) (TEA)

-

Acetonitrile (B52724) (CH₃CN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the starting β-keto ester (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 eq) to the solution at room temperature.

-

Add this compound (1.1 eq) portion-wise to the stirred solution. A clear solution should initially be obtained.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of 4-acetamidobenzenesulfonamide (B121751) may form as the reaction proceeds.

-

After the starting material is consumed (typically after several hours), filter off the sulfonamide byproduct.

-

Dilute the filtrate with ethyl ether or ethyl acetate.

-

Wash the organic solution with saturated aqueous NH₄Cl solution, followed by water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired α-diazocarbonyl compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes skin and serious eye irritation.[7][10] May cause respiratory irritation.[7][10][11] Azide compounds can be potentially explosive, especially with heat or shock.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[10][11] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[10][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5][11]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an N-sulfonylamide, a reaction where this compound can be a key reagent.

Caption: Workflow for copper-catalyzed N-sulfonylamide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2158-14-7 [chemicalbook.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | C8H8N4O3S | CID 5129185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. CAS 2158-14-7: this compound [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Acetamidobenzenesulfonyl Azide (p-ABSA) and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetamidobenzenesulfonyl azide (B81097), a key reagent in modern organic synthesis. This document details its alternative names, physicochemical properties, experimental protocols for its synthesis and application, and relevant safety information.

Nomenclature and Identification

4-Acetamidobenzenesulfonyl azide is frequently referred to by its common abbreviation, p-ABSA. A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

| Type | Name/Identifier |

| Common Name | p-Acetamidobenzenesulfonyl azide |

| Abbreviation | p-ABSA |

| IUPAC Name | N-(4-azidosulfonylphenyl)acetamide[1] |

| CAS Number | 2158-14-7[1] |

| Synonyms | 4-acetamidophenylsulfonyl azide[2][3] |

| 4-(acetylamino)benzenesulfonyl azide[2][3] | |

| 4-acetamidobenzene-1-sulfonyl azide[2][3] | |

| N-Acetylsulfanilyl Azide[3] | |

| 4-Acetamidobenzenesulphonyl azide[3] | |

| Acetaminobenzenesulfonyl azide[4] | |

| EC Number | 606-801-7[3] |

| PubChem CID | 5129185[1] |

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of p-ABSA is presented in the following tables. This data is essential for its proper handling, characterization, and use in reactions.

Table 2.1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄O₃S | [1] |

| Molecular Weight | 240.24 g/mol | [1] |

| Appearance | White to Amber to Dark purple powder to crystal | [4][5] |

| Melting Point | 107-111 °C | [4][6] |

| Solubility | Insoluble in water.[4][6] Soluble in dichloromethane (B109758), sparingly soluble in toluene (B28343).[6] | |

| Storage Temperature | 2-8°C | [4] |

Table 2.2: Spectroscopic Data

| Technique | Solvent | **Chemical Shifts (δ) / Wavenumber (cm⁻¹) ** | Reference |

| ¹H NMR (400 MHz) | DMSO-d₆ | δ: 2.09 (s, 3H), 7.76-7.84 (m, 4H), 10.40 (s, 1H) | [7] |

| ¹³C NMR (100 MHz) | DMSO-d₆ | δ: 24.2, 118.4, 129.0, 132.5, 143.9, 169.2 | [7] |

| IR (Neat) | - | 3371, 3241, 3175, 3132, 1738, 1653, 1590, 1455, 1366, 1167 cm⁻¹ | [7] |

Synthesis of this compound (p-ABSA)

p-ABSA can be synthesized from p-acetamidobenzenesulfonyl chloride and sodium azide. Below is a typical laboratory-scale protocol.

Experimental Protocol: Synthesis of p-ABSA

Materials:

-

p-acetamidobenzenesulfonyl chloride

-

Sodium azide (NaN₃)

-

Tetraethylammonium (B1195904) chloride (phase transfer catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Toluene

-

Magnesium sulfate (B86663) (MgSO₄)

-

Petroleum ether

Procedure:

-

A suspension of p-acetamidobenzenesulfonyl chloride (100 g, 0.430 mol) in dichloromethane (800 ml) containing tetraethylammonium chloride (0.2 g) is prepared in a flask and cooled in an ice bath with mechanical stirring.[8]

-

A solution of sodium azide (70.7 g, 0.472 mol) in water (100 ml) is added dropwise over 30 minutes.[8]

-

The reaction mixture is allowed to warm to room temperature over 3 hours and then stirred overnight.[8]

-

The organic layer is separated, washed twice with water (150 ml each) and twice with saturated sodium chloride solution (150 ml each).[8]

-

The organic layer is dried over magnesium sulfate and the solvent is removed by evaporation.[8]

-

The resulting solid is dissolved in toluene (below 80°C), filtered, and allowed to crystallize at room temperature.[8]

-

The colorless crystals are collected, washed with petroleum ether, and dried to yield p-acetamidobenzenesulfonyl azide.[8]

Application in Diazo Transfer Reactions

p-ABSA is a widely used and relatively safe reagent for diazo transfer reactions, particularly for the conversion of active methylene (B1212753) compounds to diazo compounds.[6][9] These diazo compounds are versatile intermediates in organic synthesis.

General Experimental Protocol: Diazo Transfer to an Active Methylene Compound

Materials:

-

Active methylene compound (e.g., a 1,3-dicarbonyl compound)

-

p-Acetamidobenzenesulfonyl azide (p-ABSA)

-

Base (e.g., triethylamine (B128534) or DBU)

-

Anhydrous acetonitrile (B52724)

Procedure:

-

The active methylene compound and p-ABSA (typically 1.1-1.5 equivalents) are dissolved in anhydrous acetonitrile and cooled (e.g., to -10°C or 0°C).[3]

-

The base (e.g., triethylamine, 1.2 equivalents) is added dropwise to the solution.[3]

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).[3]

-

Upon completion, the reaction mixture is worked up. This typically involves removal of the solvent under reduced pressure and purification of the crude product by column chromatography on silica (B1680970) gel to afford the desired diazo compound.[9]

Safety and Handling

p-ABSA is considered a safer alternative to other diazo-transfer reagents like tosyl azide, especially for large-scale preparations.[9] However, it is still an azide-containing compound and should be handled with appropriate care.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26).[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 2-8°C.[4]

It is imperative to consult the Safety Data Sheet (SDS) before handling this reagent.

References

- 1. This compound | C8H8N4O3S | CID 5129185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2158-14-7 [chemicalbook.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. p-ABSA - Enamine [enamine.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [guidechem.com]

discovery and history of 4-Acetamidobenzenesulfonyl azide

An In-depth Technical Guide to 4-Acetamidobenzenesulfonyl Azide (B81097)

Introduction

4-Acetamidobenzenesulfonyl azide, commonly abbreviated as p-ABSA, is a crystalline organic compound with the CAS number 2158-14-7.[1] It has become a cornerstone reagent in modern organic chemistry, primarily valued for its role as a safe and efficient diazo transfer agent.[1][2][3] This process is crucial for installing a diazo group onto a substrate, a fundamental transformation that opens pathways to a wide array of valuable organic molecules, including active pharmaceutical ingredients (APIs) and complex heterocyclic systems.[1][2] Compared to other sulfonyl azides like tosyl azide or mesyl azide, p-ABSA offers significant advantages in terms of safety, cost-effectiveness, and the ease of removal of its corresponding sulfonamide byproduct.[2][4] This guide provides a comprehensive overview of the discovery, synthesis, properties, and key applications of this versatile reagent for researchers, scientists, and professionals in drug development.

Discovery and History

The synthesis of p-acetamidobenzenesulfonyl azide was described in the scientific literature as early as 1926 by Theodor Curtius and W. Stoll.[5] However, its utility and popularization as a practical reagent in broader synthetic chemistry came much later. A key publication by J. S. Baum, H. M. L. Davies, and others in 1987 highlighted p-ABSA as a practical, cost-effective, and advantageous alternative to other existing diazo transfer reagents, which spurred its wider adoption in the synthetic community.[5][6][7] Today, it is recognized as a safer alternative to reagents like tosyl azide, particularly for large-scale preparations, and is widely used for the synthesis of α-diazoketones and other diazo compounds that are pivotal intermediates in organic synthesis.[2]

Physicochemical and Spectral Data

p-ABSA is a white to tan crystalline solid.[8] Its key properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₄O₃S | [4] |

| Molecular Weight | 240.24 g/mol | - |

| Melting Point | 106–108 °C; 113–115 °C; 107-111 °C | [4][5][9] |

| Appearance | Colorless prisms or white crystals | [4][5][8] |

| Solubility | Soluble in dichloromethane (B109758), acetone (B3395972); sparingly soluble in toluene (B28343); insoluble in water. | [3][8] |

| ¹H NMR (CDCl₃) | δ 2.23 (s, 3H, CH₃), 7.75–7.89 (m, 4H, aromatic), 8.02 (s, 1H, NH) | [4] |

| ¹H NMR (CDCl₃, 60MHz) | δ 2.3 (s, 3, CH₃), 7.9 (bs, 4, aromatic), 8.3 (bs, 1, NH) | [5] |

| IR (Nujol, cm⁻¹) | 3250 (N-H), 2110 (azide, N₃), 1665 (C=O), 1580 (aromatic) | [4] |

| TLC Rf | 0.49 (ether/petroleum ether, 1:4) | [4] |

| Crystal System | Monoclinic, Space group P2₁ | [3][10] |

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with sodium azide. Below are two detailed protocols adapted from established synthetic procedures.

Protocol 1: Synthesis in Acetone/Water

This procedure is adapted from Organic Syntheses.[4]

Materials:

-

p-Acetamidobenzenesulfonyl chloride (117.0 g, 0.50 mol)

-

Sodium azide (39.0 g, 0.60 mol)

-

Acetone (1 L)

-

Water (300 mL for reaction, ~4.5 L for precipitation)

-

Toluene for recrystallization

-

2-L Erlenmeyer flask

-

Magnetic stirrer

Procedure:

-

Charge a 2-L Erlenmeyer flask with p-acetamidobenzenesulfonyl chloride (117.0 g) and acetone (1 L).

-

In a separate beaker, dissolve sodium azide (39.0 g) in water (300 mL).

-

Add the aqueous sodium azide solution to the stirred acetone suspension of the sulfonyl chloride.

-

Stir the resulting mixture at room temperature for 12 hours.

-

Pour the reaction mixture in portions into ~4.5 L of vigorously stirred water to precipitate the product.

-

Stir for 1 hour, then collect the white precipitate by filtration. Caution: The filtrate contains excess sodium azide and should be quenched with an appropriate reagent like sodium nitrite (B80452) and acid before disposal.

-

Dry the crude product in a desiccator over sodium hydroxide (B78521) for 24 hours.

-

Recrystallize the crude solid from toluene, ensuring the temperature is maintained below 80°C to prevent decomposition of the azide.[4]

-

Collect the resulting white crystals. The typical yield is around 74%.[4]

Protocol 2: Phase-Transfer Catalysis Method

This procedure is adapted from PrepChem, utilizing a two-phase system.[5]

Materials:

-

p-Acetamidobenzenesulfonyl chloride (100 g, 0.430 mol)

-

Sodium azide (70.7 g, 0.472 mol)

-

Dichloromethane (800 ml)

-

Water (100 ml)

-

Tetraethylammonium (B1195904) chloride (0.2 g, phase-transfer catalyst)

-

Toluene for recrystallization

-

Mechanical stirrer and ice bath

Procedure:

-

To a mechanically stirred suspension of p-acetamidobenzenesulfonyl chloride (100 g) and tetraethylammonium chloride (0.2 g) in dichloromethane (800 ml), cool the mixture in an ice bath.

-

Prepare a solution of sodium azide (70.7 g) in water (100 ml).

-

Add the sodium azide solution dropwise to the cooled suspension over 30 minutes.

-

Allow the reaction mixture to warm to room temperature over 3 hours and then continue stirring overnight.

-

Separate the organic layer. Wash it twice with water (150 ml portions) and twice with saturated sodium chloride solution (150 ml portions).

-

Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to yield a tan solid.

-

Dissolve the crude solid in toluene (in portions, totaling ~1.8 L), keeping the solution temperature below 80°C.

-

Filter the hot toluene solution and allow it to stand at room temperature to crystallize.

-

Collect the colorless prisms by filtration, wash with petroleum ether, and dry. The typical yield is around 73%.[5]

Visualized Workflows and Applications

This compound's primary application is as a diazo transfer reagent, which is a fundamental process for synthesizing diazo compounds from active methylene (B1212753) compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. de.wikipedia.org [de.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. 13. Diazotransfer Reactions with p-Acetamidobenzenesulfonyl Azide - The Davies Group [scholarblogs.emory.edu]

- 7. Diazotransfer Reactions with p-Acetamidobenzenesulfonyl Azide | Semantic Scholar [semanticscholar.org]

- 8. p-ABSA - Enamine [enamine.net]

- 9. This compound 97 2158-14-7 [sigmaaldrich.com]

- 10. This compound | 2158-14-7 [chemicalbook.com]

Methodological & Application

4-Acetamidobenzenesulfonyl Azide: A Safer and Efficient Diazo Transfer Agent for Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) has emerged as a cornerstone reagent in modern organic chemistry, primarily recognized for its role as a highly effective and safer alternative for diazo transfer reactions.[1][2] This versatile compound, with the CAS number 2158-14-7, facilitates the efficient introduction of a diazo group onto a wide variety of substrates, proving indispensable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and intricate heterocycles.[2][3] The diazo group is a valuable functional handle, serving as a key intermediate in a multitude of synthetic transformations such as cyclopropanation, Wolff rearrangement, and various C-H and heteroatom insertion reactions.[1][4]

Historically, reagents like tosyl azide and methanesulfonyl azide have been employed for diazo transfer; however, their inherent instability and explosive nature pose significant safety concerns, particularly in large-scale applications.[1][5] 4-Acetamidobenzenesulfonyl azide offers a compelling solution, providing comparable or superior reactivity with the significant advantages of being a crystalline, stable solid that is less hazardous to handle.[5][6] Its by-product, 4-acetamidobenzenesulfonamide, is easily removed, often by simple filtration, simplifying product purification.[5] These attributes have positioned p-ABSA as the preferred reagent for a broad range of diazo transfer applications, from academic research to industrial manufacturing.[2][4]

Safety and Handling

This compound is an energetic compound and should be handled with care, although it is considered safer than many other sulfonyl azides.[1][6] Adherence to proper laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[7][8]

-

Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]

-

Avoid formation of dust and aerosols.[10]

-

Keep away from sources of ignition, friction, and impact.[6]

-

Avoid contact with flammable materials and strong oxidizing agents.[6][7]

Storage:

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[9][10]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[8]

-

Do not let the product enter drains, other waterways, or soil.[9][10]

Applications and Quantitative Data

This compound is a versatile reagent for the synthesis of a wide range of diazo compounds. The following tables summarize its application in the preparation of various diazo-containing molecules, highlighting the reaction conditions and yields.

Table 1: Diazo Transfer to Active Methylene Compounds

| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | Triethylamine (B128534) | Acetonitrile (B52724) | 0 to RT | 12 | - | [5] |

| Ethyl 5-((10S)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-yl)-3-oxopentanoate | Triethylamine | Acetonitrile | RT | 16 | 94 | [11] |

| 6-Cyclopentyl-6-[2-(2,4-dimethoxy-phenyl)-ethyl]-dihydro-pyran-2,4-dione | Sodium hydrogen phosphate (B84403) (monobasic) | DMF | RT | 4 | Quantitative | [11] |

| Ethyl (diethoxyphosphoryl)acetate | Sodium hydride | THF | 0 to RT | 1.5 | - | [11] |

| Malonyl chloride derived macrocycles | DBU | - | - | - | - | [1] |

Table 2: Detrifluoroacetylative Diazo Transfer

This method allows for the efficient synthesis of α-diazo ketones from the corresponding ketones. The ketone is first converted to its lithium enolate, followed by acylation with trifluoroethyl trifluoroacetate (B77799) (TFETFA) and subsequent treatment with p-ABSA.[1]

| Ketone Substrate | Base for Enolate Formation | Acylating Agent | Diazo Transfer Conditions | Yield (%) | Reference |

| α,β-Unsaturated Ketones | Lithium hexamethyldisilazide (LiHMDS) | Trifluoroethyl trifluoroacetate (TFETFA) | p-ABSA, H₂O, Triethylamine, Acetonitrile, RT | High | [1] |

| Dimethyl methylphosphonate | - | - | p-ABSA | 50 | [4] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes the synthesis of p-ABSA from p-acetamidobenzenesulfonyl chloride.

Materials:

-

p-Acetamidobenzenesulfonyl chloride

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Toluene

Procedure:

-

In a 2-L Erlenmeyer flask equipped with a magnetic stirrer, dissolve 117.0 g (0.50 mol) of p-acetamidobenzenesulfonyl chloride in 1 L of acetone.[5]

-

Prepare a solution of 39.0 g (0.60 mol) of sodium azide in 300 mL of water.[5]

-

Add the sodium azide solution to the stirred solution of p-acetamidobenzenesulfonyl chloride.[5]

-

Stir the resulting mixture for 12 hours at room temperature.[5]

-

Pour the reaction mixture into three separate 2-L beakers, each containing 1.5 L of water, with stirring.[5]

-

Stir the mixtures for 1 hour to allow for complete precipitation of the product.[5]

-

Filter the white precipitate and dry it in a desiccator over sodium hydroxide (B78521) for 24 hours.[5]

-

Recrystallize the crude product from toluene, ensuring the temperature is maintained below 80°C to avoid decomposition. This should afford p-acetamidobenzenesulfonyl azide as white crystals (mp 113-115°C).[5]

Protocol 2: Diazo Transfer to an Active Methylene Compound (Synthesis of Ethyl Diazoacetoacetate)

This protocol provides a general method for diazo transfer to a β-keto ester.

Materials:

-

Ethyl acetoacetate

-

This compound (p-ABSA)

-

Triethylamine (Et₃N)

-

Acetonitrile

-

Ether

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a 2-L round-bottomed flask equipped with a magnetic stirrer, add 26.0 g (0.20 mol) of ethyl acetoacetate, 49.0 g (0.20 mol) of p-acetamidobenzenesulfonyl azide, and 1.5 L of acetonitrile.[5]

-

Cool the reaction vessel in an ice bath.[5]

-

Add 60.6 g (0.60 mol) of triethylamine to the stirring mixture in one portion.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.[5]

-

Remove the solvent under reduced pressure.[5]

-

Triturate the residue with 500 mL of a 1:1 mixture of ether/petroleum ether.[5]

-

Filter the mixture to remove the sulfonamide by-product.[5]

-

Concentrate the filtrate and washings under reduced pressure.[5]

-

Purify the crude product by chromatography on silica gel using an ether/petroleum ether mixture (1:4) as the eluent to yield ethyl diazoacetoacetate.[5]

Protocol 3: Detrifluoroacetylative Diazo Transfer

This protocol outlines a two-step process for the synthesis of α-diazo ketones from simple ketones.

Materials:

-

Ketone substrate

-

Lithium hexamethyldisilazide (LiHMDS)

-

Tetrahydrofuran (THF)

-

Trifluoroethyl trifluoroacetate (TFETFA)

-

This compound (p-ABSA)

-

Acetonitrile

-

Water

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation and Acylation:

-

Diazo Transfer:

-

Treat the resulting α-trifluoroacetyl ketone with p-ABSA in acetonitrile containing 1.0 equivalent of water and 1.5 equivalents of triethylamine at room temperature.[1]

-

-

Workup and Purification:

-

After the reaction is complete (monitored by TLC), perform an appropriate aqueous workup.

-

Purify the crude product by silica gel column chromatography to obtain the α-diazoketone in high yield.[1]

-

Diagrams

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. What is this compound?_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for 4-Acetamidobenzenesulfonyl Azide in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) in synthetic chemistry, with a focus on its role in preparing precursors for and its direct application in click chemistry reactions. Detailed protocols for key experiments are provided to facilitate the practical application of this versatile reagent.

Introduction to 4-Acetamidobenzenesulfonyl Azide (p-ABSA)

This compound, commonly known as p-ABSA, is a highly valuable and safer alternative to other azide sources in organic synthesis.[1] Its primary and most well-documented application is as a diazo transfer reagent, enabling the conversion of active methylene (B1212753) compounds into the corresponding diazo compounds.[1][2][3] These resulting α-diazocarbonyl compounds are pivotal intermediates in a wide array of chemical transformations, including cyclopropanation, Wolff rearrangement, and C-H insertion reactions.[1]

While not a traditional azide component directly used in the canonical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, p-ABSA plays a crucial role in the synthesis of molecules that can subsequently participate in such reactions. Furthermore, recent studies have demonstrated the direct use of sulfonyl azides, like p-ABSA, in copper-catalyzed cycloaddition reactions with alkynes to form N-sulfonyl-1,2,3-triazoles, expanding its utility directly into the realm of click chemistry.

Primary Application: Diazo Transfer Reactions

The most prominent use of p-ABSA is in the Regitz diazo transfer, where it efficiently transfers a diazo group (=N₂) to a substrate containing an activated methylene group, such as β-dicarbonyl compounds, β-keto esters, and β-keto amides.[1][4] This reaction is valued for its efficiency and the relative safety of p-ABSA compared to other sulfonyl azides.[1]

Experimental Protocol: Diazo Transfer to a 1,3-Dicarbonyl Compound

This protocol describes the synthesis of a diazo-1,3-dicarbonyl compound using p-ABSA.

Materials:

-

1,3-dicarbonyl compound (1.0 equiv)

-

This compound (p-ABSA) (1.1 - 1.5 equiv)[4]

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 - 2.0 equiv)[4]

-

Anhydrous acetonitrile

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure: [4]

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in anhydrous acetonitrile.

-

Add this compound to the solution.

-

Cool the mixture to -10 °C to 0 °C using an ice-salt bath.

-

Slowly add the base (TEA or DBU) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the byproduct, 4-acetamidobenzenesulfonamide, will precipitate out of the solution and can be removed by filtration.

-

The filtrate is then concentrated under reduced pressure.

-

The crude diazo compound can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Diazo Transfer Reactions

| Substrate Type | Base | p-ABSA (equiv) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Dimethylbarbituric acid | TEA | 1.5 | -10 to RT | - | - | [4] |

| β-Keto lactam | TEA | 1.5 | -10 to RT | - | - | [4] |

| 1,3-Diketone | TEA | 1.5 | -10 to RT | - | - | [4] |

| Meldrum's acid | TEA | 1.5 | -10 to RT | - | - | [4] |

| α-Aryl acetamide | DBU | 1.1 | RT | 4 | - | [4] |

| Active Methylene Compounds | DBU | - | - | - | High | [1] |

Note: "RT" denotes room temperature. Dashes indicate that the specific value was not provided in the cited source, but the reaction was reported to be efficient.

Experimental Workflow for Diazo Transfer Reaction

Caption: Workflow for the synthesis of α-diazo compounds via diazo transfer.

Direct Application in Click Chemistry: Synthesis of N-Sulfonyl-1,2,3-Triazoles

Recent advancements have shown that sulfonyl azides, including p-ABSA, can directly participate in copper-catalyzed [3+2] cycloaddition reactions with terminal alkynes to regioselectively synthesize N-sulfonyl-1,2,3-triazoles. This reaction is a variant of the well-established CuAAC click chemistry.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Sulfonyl-1,2,3-Triazoles

This protocol outlines the synthesis of an N-sulfonyl-1,2,3-triazole from p-ABSA and a terminal alkyne.

Materials:

-

Terminal alkyne (1.0 - 1.3 equiv)

-

This compound (p-ABSA) (1.0 equiv)

-

Copper(I) catalyst (e.g., CuI, CuTC) (5-10 mol%)

-

Ligand (e.g., Prolinamide) (10 mol%) (optional, but can improve reaction)

-

Solvent (e.g., Water, Acetonitrile)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of the terminal alkyne in the chosen solvent, add the copper(I) catalyst and ligand (if used).

-

Add this compound to the mixture.

-

Stir the reaction at room temperature for 2-18 hours, monitoring by TLC.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

Quantitative Data for N-Sulfonyl-1,2,3-Triazole Synthesis

| Alkyne Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | CuI / Pro-1 | Water | RT | 0.75 | 92 | Inferred from[4] |

| 1-Octyne | CuI / Pro-1 | Water | RT | 0.75 | 94 | Inferred from[4] |

| Propargyl alcohol | CuI / Pro-1 | Water | RT | 0.75 | 95 | Inferred from[4] |

| Various aryl & alkyl alkynes | CuTC | Water | 0 to RT | 2-18 | Good | [5] |

Note: Yields are inferred for p-ABSA based on reactions with similar sulfonyl azides under the specified conditions.

Experimental Workflow for N-Sulfonyl-1,2,3-Triazole Synthesis

References

Application Notes and Protocols for Diazo Transfer with p-Acetamidobenzenesulfonyl Azide (p-ABSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo compounds are valuable synthetic intermediates in organic chemistry, widely utilized in cyclopropanation, Wolff rearrangement, and C-H insertion reactions.[1] The transfer of a diazo group to an active methylene (B1212753) compound is a key method for their synthesis.[1] While various reagents exist for this transformation, p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) has emerged as a practical, cost-effective, and safer alternative to other sulfonyl azides like p-toluenesulfonyl azide (tosyl azide).[1][2] p-ABSA is a colorless to slightly brown crystalline solid, and its advantages include the ease of removal of its sulfonamide by-product, contributing to simpler product purification.[2][3]

This document provides detailed experimental protocols for the synthesis of p-ABSA and its application in diazo transfer reactions with various substrates. Safety considerations and quantitative data on reaction yields are also presented.

Safety Precautions

While p-ABSA is considered a safer diazo transfer reagent, it is still an azide-containing compound and should be handled with appropriate caution.[3] Thermal stability studies show the onset of decomposition for p-ABSA to be around 120°C.[4] It is recommended to avoid heating p-ABSA solutions above 80°C.[3] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Azide (p-ABSA)

This protocol details the synthesis of p-ABSA from p-acetamidobenzenesulfonyl chloride and sodium azide under phase transfer conditions.[5]

Materials:

-

p-Acetamidobenzenesulfonyl chloride

-

Sodium azide (NaN₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Tetraethylammonium (B1195904) chloride

-

Water

-

Toluene

-

Petroleum ether

-

Magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Mechanically stirred reaction vessel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A suspension of p-acetamidobenzenesulfonyl chloride (100 g, 0.430 mol) in dichloromethane (800 ml) containing tetraethylammonium chloride (0.2 g) is cooled in an ice bath with mechanical stirring.[5]

-

A solution of sodium azide (70.7 g, 0.472 mol) in water (100 ml) is added dropwise over 30 minutes.[5]

-

The reaction mixture is allowed to warm to room temperature over 3 hours and then stirred overnight.[5]

-

The organic layer is separated, washed twice with water (150 ml each), and twice with saturated sodium chloride solution (150 ml each).[5]

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed by evaporation.[5]

-

The resulting tan solid is recrystallized from toluene, ensuring the solution temperature remains below 80°C.[5]

-

The colorless prisms are collected, washed with petroleum ether, and dried to yield p-ABSA.[5]

Characterization Data for p-ABSA:

-

Yield: 75.1 g (73%)[5]

-

Melting Point: 106-108°C[5]

-

¹H NMR (60 MHz, CDCl₃): δ 2.3 (s, 3H, CH₃), 7.9 (bs, 4H, aromatic), 8.3 (bs, 1H, NH)[5]

-

IR (nujol) cm⁻¹: 3250, 2110, 1665, 1580[3]

Protocol 2: Diazo Transfer to β-Keto Esters using p-ABSA and Triethylamine (B128534)

This protocol describes a general procedure for the diazo transfer to an active methylene compound, exemplified by ethyl acetoacetate (B1235776).[3]

Materials:

-

Ethyl acetoacetate (or other β-keto ester)

-

p-Acetamidobenzenesulfonyl azide (p-ABSA)

-

Acetonitrile (CH₃CN)

-

Triethylamine (Et₃N)

-

Diethyl ether

-

Petroleum ether

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

A round-bottomed flask is charged with the β-keto ester (1.0 equiv.), p-ABSA (1.0 equiv.), and acetonitrile.[3]

-

The reaction vessel is cooled in an ice bath, and triethylamine (3.0 equiv.) is added to the stirring mixture in one portion.[3]

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.[3]

-

The solvent is removed under reduced pressure.[3]

-

The residue is triturated with a 1:1 mixture of diethyl ether and petroleum ether to precipitate the p-acetamidobenzenesulfonamide by-product.[3]

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.[3]

-

The crude product is purified by column chromatography on silica gel.[3]

Protocol 3: Diazo Transfer to β-Keto Esters using p-ABSA and DBU

This protocol provides an alternative base, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), for the diazo transfer reaction.

Materials:

-

β-Keto ester

-

p-Acetamidobenzenesulfonyl azide (p-ABSA)

-

Acetonitrile (CH₃CN), dry

-

DBU

-

1 M HCl

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-